molecular formula C12H15N3 B6143507 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine CAS No. 501902-75-6

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Cat. No.: B6143507
CAS No.: 501902-75-6
M. Wt: 201.27 g/mol
InChI Key: LXFDSPUKEJIJAZ-UHFFFAOYSA-N
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Description

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine is an organic compound characterized by a pyrazole ring substituted with a 2,4,5-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 2,4,5-trimethylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to enhance the reaction rate. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl, or acyl groups.

Scientific Research Applications

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-trimethylphenylhydrazine: A precursor in the synthesis of the target compound.

    1-(2,4,5-trimethylphenyl)-ethanone: Another compound with a similar aromatic substitution pattern.

    2,4,5-trimethylbenzene: A related aromatic hydrocarbon.

Uniqueness

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Biological Activity

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring with a 2,4,5-trimethylphenyl substituent at the 3-position and an amine group at the 5-position. This unique arrangement enhances its lipophilicity and biological activity compared to simpler pyrazole derivatives.

The mechanism of action for this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological context being studied.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Pyrazole derivatives are known for their ability to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of p53 expression levels .

Data Table: Biological Activities of Related Compounds

Compound Name Structure Characteristics Biological Activity
This compoundPyrazole ring with trimethylphenyl substituentPotential antimicrobial and anticancer
1H-Pyrazol-5-amineContains a phenyl groupAnticancer activity
4-Methyl-5-phenyl-2H-pyrazol-3-ylamineFeatures a phenyl group and an amineAnti-inflammatory effects
3-MethylpyrazoleSimplified structure with fewer substituentsAntioxidant properties

Study on Anticancer Activity

A study evaluated various pyrazole derivatives for their anticancer effects. The results indicated that compounds with similar structural motifs to this compound could effectively inhibit tumor growth in vitro. The mechanism involved the induction of apoptosis through caspase activation .

Investigation into Antimicrobial Properties

In another study focusing on pyrazole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. Some showed significant antibacterial activity at varying concentrations. While specific data for this compound was not available, its structural analogs demonstrated promising results .

Future Research Directions

Future studies should focus on:

  • In-depth Mechanistic Studies: Further exploration of the binding interactions between this compound and its molecular targets.
  • In Vivo Evaluations: Conducting animal studies to assess the therapeutic potential and safety profile.
  • Computational Modeling: Utilizing computational tools to predict biological activity and optimize the compound's structure for enhanced efficacy.

Properties

IUPAC Name

5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-7-4-9(3)10(5-8(7)2)11-6-12(13)15-14-11/h4-6H,1-3H3,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFDSPUKEJIJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=CC(=NN2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801259537
Record name 5-(2,4,5-Trimethylphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501902-75-6
Record name 5-(2,4,5-Trimethylphenyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501902-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,4,5-Trimethylphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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